
3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes a butoxy group, a dimethylpyrrole moiety, and a cyclobutene dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where an appropriate butyl halide reacts with a nucleophile.
Cyclobutene Dione Formation: The cyclobutene dione core can be formed through cyclization reactions involving suitable precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
類似化合物との比較
Similar Compounds
3-Butoxy-4-(3,5-dimethyl-1H-pyrrol-2-YL)cyclobut-3-ene-1,2-dione: Similar in structure but may have different substituents or functional groups.
Pyrrole Derivatives: Compounds containing the pyrrole ring with various substituents.
Cyclobutene Dione Derivatives: Compounds with the cyclobutene dione core but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
918129-19-8 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
3-butoxy-4-(3,5-dimethyl-1H-pyrrol-2-yl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H17NO3/c1-4-5-6-18-14-10(12(16)13(14)17)11-8(2)7-9(3)15-11/h7,15H,4-6H2,1-3H3 |
InChIキー |
VHCLANURUKQDAH-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C(=O)C1=O)C2=C(C=C(N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


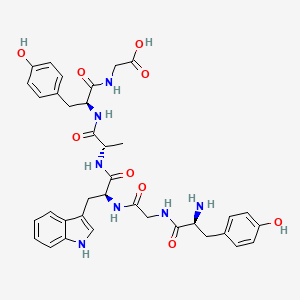

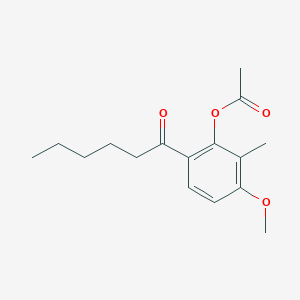

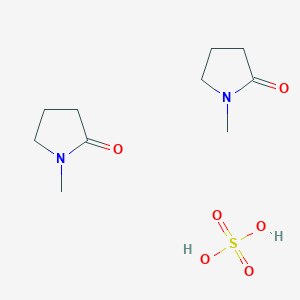
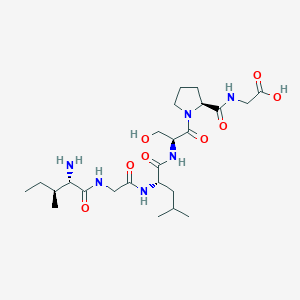
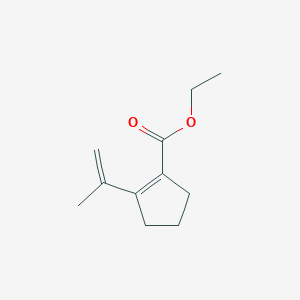

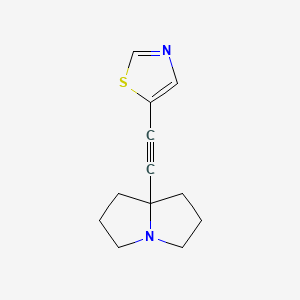
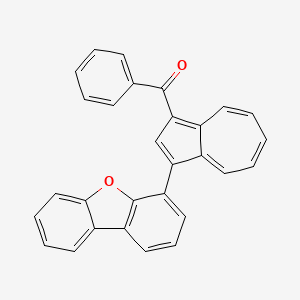


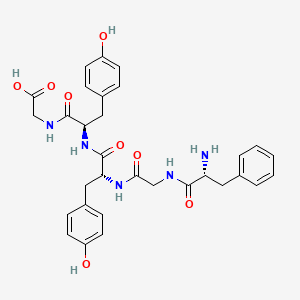
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
